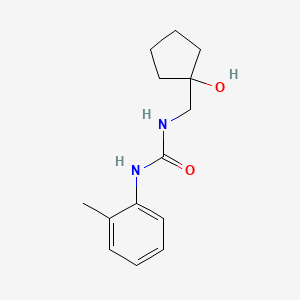

![molecular formula C18H15N5O B2547621 (5R,8S)-6,7,8,9-tetrahidro-5H-5,8-epiminociclohepta[d]pirimidin-10-il)(quinoxalin-6-il)metanona CAS No. 2062349-12-4](/img/structure/B2547621.png)

(5R,8S)-6,7,8,9-tetrahidro-5H-5,8-epiminociclohepta[d]pirimidin-10-il)(quinoxalin-6-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

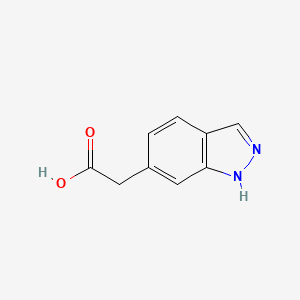

Quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.352. The purity is usually 95%.

BenchChem offers high-quality quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la corrosión

Los derivados de quinoxalina también se han investigado por sus propiedades de inhibición de la corrosión. Por ejemplo, los derivados de propanona de quinoxalin-6-il-4,5-dihidropirazol se estudiaron como inhibidores de la corrosión del acero dulce en ácido clorhídrico. Los análisis experimentales y computacionales revelaron su potencial para proteger las superficies metálicas de la corrosión .

Síntesis de compuestos biológicamente importantes

Las quinoxalinas ofrecen oportunidades como reactivos para sintetizar derivados biológicamente relevantes. Los reordenamientos catalizados por ácidos de las quinoxalinonas pueden producir benzimidazoles cuando se exponen a reactivos nucleófilos, lo que lleva a sistemas biheterocíclicos. Estos derivados condensados pueden tener aplicaciones en el descubrimiento de fármacos y la química medicinal .

Mecanismo De Acción

Pharmacokinetics

The pharmacokinetics of quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone are characterized by good drug-likeness behavior . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties contribute to its bioavailability . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step organic reactions starting from readily available precursors. One common route includes the condensation of a quinoxaline derivative with a cycloheptapyrimidine precursor under controlled temperature and catalytic conditions.

Industrial Production Methods: : On an industrial scale, the compound may be synthesized using automated batch reactors to maintain precise reaction conditions. Catalysts and solvents are chosen to optimize yield and purity, often incorporating green chemistry principles to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes: : This compound can undergo various reactions, including:

Oxidation: : Can be oxidized to form quinoxaline N-oxides.

Reduction: : Can be reduced to simpler amines and alcohols.

Substitution: : Electrophilic or nucleophilic substitutions on the quinoxaline ring.

Common Reagents and Conditions Used: : Typical reagents include oxidizing agents like m-Chloroperoxybenzoic acid (mCPBA), reducing agents like Lithium Aluminium Hydride (LiAlH4), and bases such as Sodium Hydride (NaH) for substitution reactions.

Major Products Formed: : Products depend on the type of reaction; for example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines or alcohols.

4. Scientific Research Applications: Quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone finds applications across various fields:

Chemistry: : As an intermediate for synthesizing complex organic molecules.

Biology: : Potentially used in studying enzyme interactions due to its complex structure.

Medicine: : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: : Employed in material science for creating novel polymers and coatings.

5. Mechanism of Action: The compound’s mechanism of action involves binding to specific molecular targets, often enzymes or receptors, disrupting their normal function. It may:

Molecular Targets: : Bind to DNA or proteins, interfering with cellular processes.

Pathways Involved: : Modulate biochemical pathways, potentially affecting cell signaling, replication, or metabolism.

6. Comparison with Similar Compounds: Compared to similar compounds, quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone exhibits unique structural features that enhance its stability and reactivity. Similar compounds include:

Quinoxaline Derivatives: : Often used in pharmaceuticals for their antimicrobial properties.

Cycloheptapyrimidine Compounds: : Studied for their potential in medicinal chemistry as enzyme inhibitors.

This compound stands out due to its combined structural motifs, offering a versatile platform for chemical and biological exploration.

Propiedades

IUPAC Name |

quinoxalin-6-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O/c24-18(11-1-3-14-16(7-11)21-6-5-20-14)23-12-2-4-17(23)13-9-19-10-22-15(13)8-12/h1,3,5-7,9-10,12,17H,2,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDRHUNUCHFCNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC5=NC=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2547546.png)

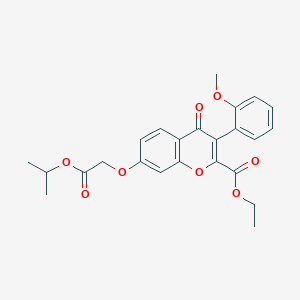

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate](/img/structure/B2547540.png)

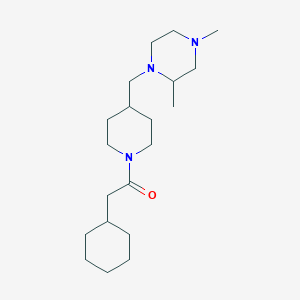

![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)

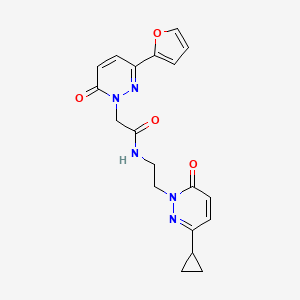

![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2547547.png)

![1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547548.png)

![1-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2547549.png)

![Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2547551.png)